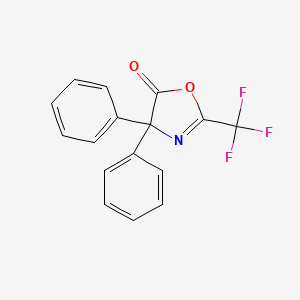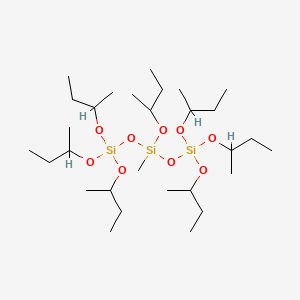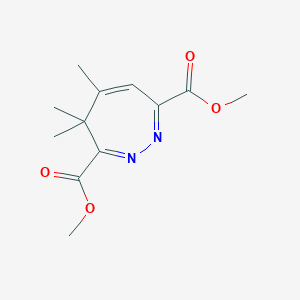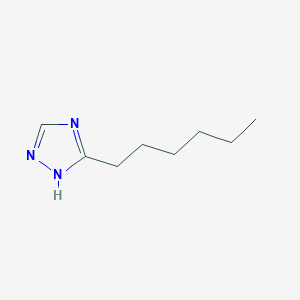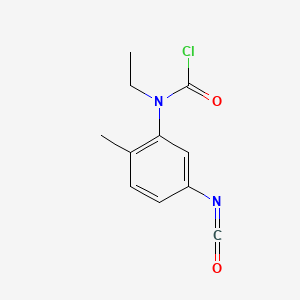
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is a chemical compound that belongs to the class of organic isocyanates. These compounds are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring. This particular compound is known for its reactivity and is used in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows:
R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O
This reaction involves the formation of an intermediate carbamoyl chloride, which then decomposes to form the isocyanate .
Industrial Production Methods
In industrial settings, the production of isocyanates typically involves the use of phosgene due to its high reactivity. The process is carried out under controlled conditions to ensure safety and efficiency. The reaction is usually catalyzed by tertiary amines or metal salts such as tin, iron, and mercury .
化学反応の分析
Types of Reactions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.
Substitution: Can undergo substitution reactions at the aromatic ring.
Polymerization: Can form dimers and trimers through self-reaction.
Common Reagents and Conditions
Water: Reacts to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohols: React to form carbamates (urethanes).
Amines: React to form substituted ureas.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with primary and secondary amines.
Dimers and Trimers: Formed through self-reaction.
科学的研究の応用
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbamates and ureas.
Biology: Studied for its potential effects on biological systems due to its reactivity.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, coatings, and adhesives
作用機序
The mechanism of action of carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- involves the nucleophilic attack on the carbon of the isocyanate group. This leads to the formation of various products depending on the nucleophile involved. For example, the reaction with water forms carbamic acid, which decomposes to carbon dioxide and an amine .
類似化合物との比較
Similar Compounds
Methyl Isocyanate: Known for its use in the production of pesticides.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene Diisocyanate: Used in the production of polyurethane coatings.
Uniqueness
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is unique due to its specific structure, which combines an isocyanate group with an aromatic ring. This structure imparts specific reactivity and properties that make it suitable for various applications in research and industry .
特性
CAS番号 |
71832-33-2 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC名 |
N-ethyl-N-(5-isocyanato-2-methylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-14(11(12)16)10-6-9(13-7-15)5-4-8(10)2/h4-6H,3H2,1-2H3 |
InChIキー |
JZKGLBABVFZFIL-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=C(C=CC(=C1)N=C=O)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



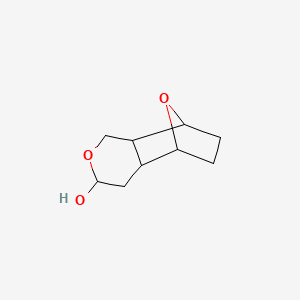

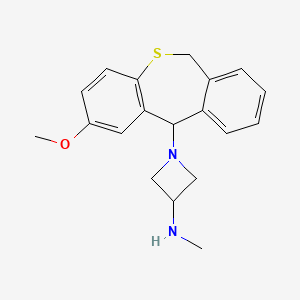

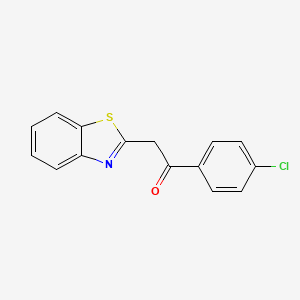
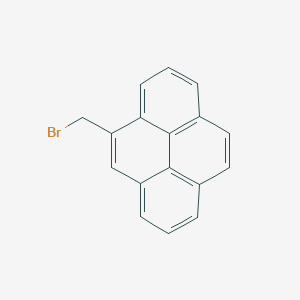
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
